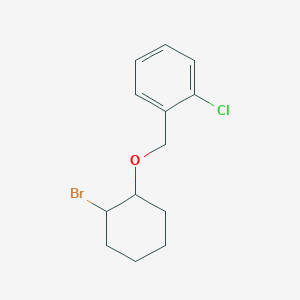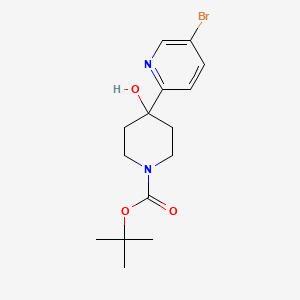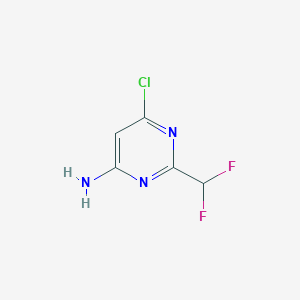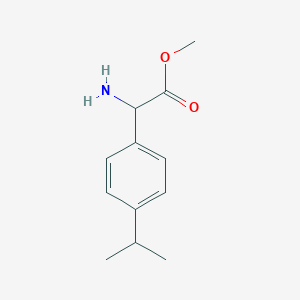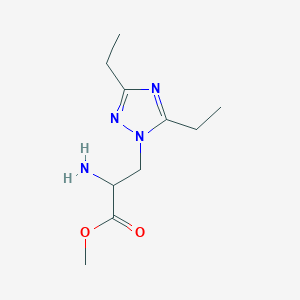![molecular formula C17H25ClN2O3 B13548217 1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)
1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanamine group and a benzodioxine moiety, making it a unique structure for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxine moiety, followed by its attachment to the piperidine ring. The final step involves the introduction of the methanamine group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions: 1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas or other reducing agents to modify the functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.
Major Products: The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted analogs of the original compound.
科学的研究の応用
1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to conformational changes that modulate their activity. These interactions can result in various biological effects, depending on the target and pathway involved .
類似化合物との比較
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A compound used as a precursor for synthesizing other organic molecules.
Uniqueness: 1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanamine hydrochloride is unique due to its combination of a piperidine ring, benzodioxine moiety, and methanamine group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C17H25ClN2O3 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
[4-(aminomethyl)-4-methylpiperidin-1-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-16(11-18)7-9-19(10-8-16)15(20)17(2)12-21-13-5-3-4-6-14(13)22-17;/h3-6H,7-12,18H2,1-2H3;1H |
InChIキー |
LBAIZZXFEQOKMF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C(=O)C2(COC3=CC=CC=C3O2)C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)
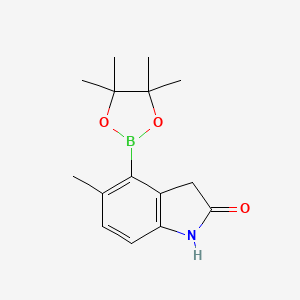
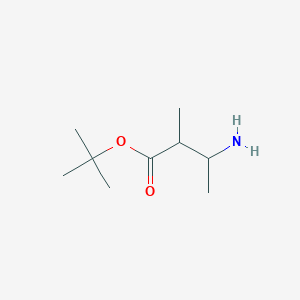
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)
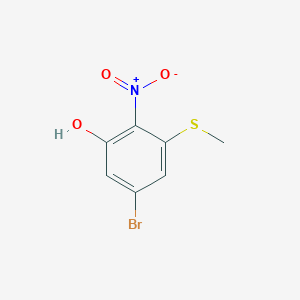
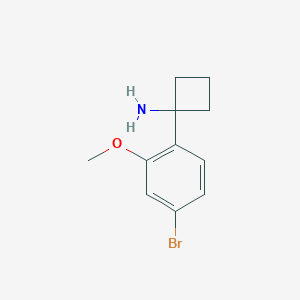
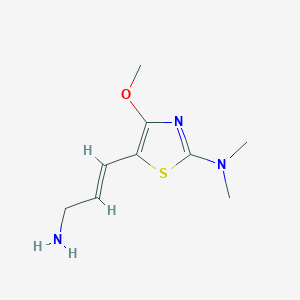
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
